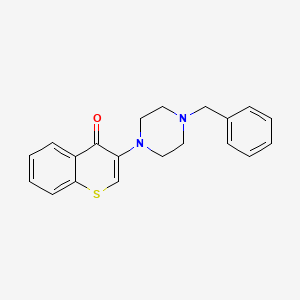![molecular formula C20H17ClFN3O2 B6518766 8-(2-chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 933249-15-1](/img/structure/B6518766.png)
8-(2-chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound of interest in the fields of biochemistry, pharmacology, and medicinal chemistry. This molecule has been studied for its potential to be used as an effective drug and for its biochemical and physiological effects.
Scientific Research Applications
8-(2-Chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. This compound has been studied for its ability to act as an inhibitor of the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. In addition, this compound has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Mechanism of Action
The mechanism of action of 8-(2-Chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. In addition, this compound has been shown to bind to the active site of aromatase, which prevents the enzyme from carrying out its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, this compound has been shown to inhibit the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 8-(2-Chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one in laboratory experiments include its low cost, its stability, and its availability. Additionally, this compound is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not water-soluble and can be difficult to handle in aqueous solutions.
Future Directions
There are several possible future directions for 8-(2-Chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one. First, further research could be conducted to better understand the biochemical and physiological effects of this compound. Additionally, this compound could be studied for its potential applications in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, this compound could be studied for its potential as a drug candidate or as an ingredient in a drug delivery system.
Synthesis Methods
The synthesis of 8-(2-Chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can be accomplished through a 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of a 1,3-dipole and an alkene to form a five-membered ring. The 1,3-dipole used in this reaction is a 1,3-diazomethane, and the alkene is 2-chlorobenzoyl chloride. The reaction is carried out in an aqueous solution of sodium hydroxide, and the product is isolated by filtration and recrystallization.
properties
IUPAC Name |
8-(2-chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c21-16-7-2-1-6-15(16)19(27)25-10-8-20(9-11-25)23-17(18(26)24-20)13-4-3-5-14(22)12-13/h1-7,12H,8-11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGNTTLRXGQNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6518693.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6518707.png)
![N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518713.png)
![N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518729.png)
![5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B6518735.png)
![2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6518738.png)
![(1-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol](/img/structure/B6518742.png)
![(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol](/img/structure/B6518749.png)
![2-({1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6518760.png)
![8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6518762.png)
![8-(3-chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6518769.png)
![3-(3-chlorophenyl)-8-(3,4-dimethylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6518777.png)
![3-(4-bromophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6518783.png)